4-(2-Ethoxyethoxy)pyridin-3-amine
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Overview
Description
4-(2-Ethoxyethoxy)pyridin-3-amine is an organic compound with the molecular formula C9H14N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of an ethoxyethoxy group attached to the pyridine ring at the 4-position and an amine group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)pyridin-3-amine typically involves the functionalization of a pyridine derivative. One common method is the nucleophilic substitution reaction where a suitable pyridine precursor is reacted with 2-ethoxyethanol under basic conditions to introduce the ethoxyethoxy group. The amine group can be introduced through reductive amination or other amination techniques .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process may include steps such as halogenation, nucleophilic substitution, and amination, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce primary amines .
Scientific Research Applications
4-(2-Ethoxyethoxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethoxy group can enhance the compound’s solubility and bioavailability, while the amine group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethoxy)pyridin-3-amine: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
4-(2-Hydroxyethoxy)pyridin-3-amine: Contains a hydroxyethoxy group, which can affect its solubility and reactivity.
4-(2-Ethoxyethoxy)pyridin-2-amine: The amine group is positioned differently, which can influence its chemical behavior and applications.
Uniqueness
4-(2-Ethoxyethoxy)pyridin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both the ethoxyethoxy and amine groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-2-12-5-6-13-9-3-4-11-7-8(9)10/h3-4,7H,2,5-6,10H2,1H3 |
InChI Key |
WEYCHLUOIFLNEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=C(C=NC=C1)N |
Origin of Product |
United States |
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